molecular formula C14H10N2O B1330090 4-Phenylphthalazin-1(2H)-one CAS No. 5004-45-5

4-Phenylphthalazin-1(2H)-one

Cat. No.: B1330090
CAS No.: 5004-45-5
M. Wt: 222.24 g/mol
InChI Key: XCJLBNVENUPHEA-UHFFFAOYSA-N
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Description

4-Phenylphthalazin-1(2H)-one is a heterocyclic compound that belongs to the class of phthalazinones. It is characterized by a phthalazine ring system with a phenyl group attached at the fourth position. This compound has garnered interest due to its potential pharmacological properties, including anti-inflammatory and neuroprotective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylphthalazin-1(2H)-one typically involves the cyclization of appropriate hydrazine derivatives with phthalic anhydride or its derivatives. One common method includes the reaction of phenylhydrazine with phthalic anhydride under reflux conditions in a suitable solvent such as acetic acid .

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 4-Phenylphthalazin-1(2H)-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding phthalazinone derivatives.

    Reduction: Reduction reactions can yield dihydrophthalazinone derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the phenyl ring.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted phthalazinones and dihydrophthalazinones, which can be further functionalized for various applications .

Comparison with Similar Compounds

Uniqueness: 4-Phenylphthalazin-1(2H)-one stands out due to its specific pharmacological properties and its ability to interact with multiple molecular targets, making it a versatile compound for various scientific applications .

Properties

IUPAC Name

4-phenyl-2H-phthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O/c17-14-12-9-5-4-8-11(12)13(15-16-14)10-6-2-1-3-7-10/h1-9H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCJLBNVENUPHEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC(=O)C3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40276944
Record name 4-Phenylphthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26661178
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

5004-45-5
Record name 4-Phenylphthalazin-1-one
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59
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Record name 4-Phenylphthalazin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40276944
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Phenyl-1-(2H)-phthalazinone
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Synthesis routes and methods

Procedure details

A mixture of 2-benzoyl-benzoic acid N′,N′-dimethyl-hydrazide 17 (1 mmol) and H2NNH2.H2O (18 mmol) was stirred for 2 hrs at 100° C. After the excess hydrazine was removed under reduced pressure, the crude product was purified by chromatography on silica gel ((1:2) EtOAc:hexane) to give the desired product in 95% yield.
Name
2-benzoyl-benzoic acid N′,N′-dimethyl-hydrazide
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
18 mmol
Type
reactant
Reaction Step One
Yield
95%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the proposed mechanism of action for 4-Phenylphthalazin-1(2H)-one's anti-inflammatory activity?

A1: While the exact target of this compound remains unclear, research suggests it might interact with kinases involved in inflammatory pathways. The molecule contains a =N–NH– fragment, similar to the known JNK inhibitor Dibenzo[cd,g]indazol-6(2H)-one. This structural feature allows for hydrogen bonding with amino acids in kinase ATP-binding pockets []. Though this compound showed weak affinity for JNK itself (IC50 > 100 mM), it effectively inhibited the production of inflammatory cytokines IL-6 and TNF, as well as NF-κB, when stimulated by bacterial LPS []. This suggests its anti-inflammatory activity might stem from targeting a different kinase with a similar ATP-binding pocket structure. Further research is needed to identify this specific target.

Q2: How was this compound synthesized?

A2: this compound was synthesized through a condensation reaction between 4-oxo-4-phenylbutanoic acid and hydrazine hydrate []. The structure of the synthesized compound was confirmed using various spectroscopic methods, including ¹H NMR spectroscopy, IR spectroscopy, and mass spectrometry [].

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